N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is a complex organic compound that features a brominated phenyl group, a hydroxyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the brominated and hydroxylated phenyl derivative with pyridine-4-carboxamide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the brominated phenyl group results in a phenyl derivative .
Scientific Research Applications
N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications
Properties
CAS No. |
82211-27-6 |
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Molecular Formula |
C19H15BrN2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-[4-bromo-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) |
InChI Key |
HRPHKPLWKWMAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
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